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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-58483 (also known as BTP2), a potent and
selective inhibitor of store-operated Ca2+ entry (SOCE), with other ORAIL inhibitors. The focus
is on validating the specificity of YM-58483 for its primary target, the ORAIL calcium channel, a
key component of the Calcium Release-Activated Calcium (CRAC) channel. Experimental data,
detailed methodologies, and signaling pathway visualizations are presented to offer an
objective assessment for research and drug development applications.

Executive Summary

YM-58483 is a widely used tool compound for studying the physiological roles of SOCE. It
exhibits high potency in blocking ORAI1-mediated Ca2+ influx with a reported IC50 of
approximately 100 nM.[1][2][3][4] While showing good selectivity against voltage-gated calcium
channels, its activity against other potential off-targets, such as members of the Transient
Receptor Potential (TRP) channel family, requires careful consideration in experimental design.
This guide compares YM-58483 with other known ORAI1 inhibitors to provide a clearer picture
of its specificity profile.

Comparative Specificity of ORAIL Inhibitors

The following table summarizes the inhibitory potency (IC50) of YM-58483 and selected
alternative compounds against ORAI1 and other ion channels. This data is crucial for selecting
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the most appropriate inhibitor for a specific research context and for interpreting experimental
results.
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Compound

IC50
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(ORAI1/ICRAC)

Off-Target
Activity (IC50
or %
Inhibition)
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YM-58483
(BTP2)

ORAI1/CRAC ~100 nM

Voltage-
Operated Ca2+
Channels: ~3 uM
(30-fold less
potent)
[4]TRPM4:

Agonist/Activator

[5]

[11121(31[4]

Synta66

ORAI1 ~1-4 uM

TRPC channels:
Potential
interaction (no
guantitative data)
[5]Orai2:
Stimulatory at 10
MM[5]Orai3:
Largely

[5]

unaffected at 10
MM[5]

GSK-7975A

ORAI1: 4.1
MMORAI3: 3.8
UM

ORAI1/3

TRPVG6:

Complete

inhibition at 10
MM[5]L-type (5]
Ca2+ channels
(Cavl.2): ~8

MM[5]

AnCoA4

ORAI1 Sub-micromolar

Binds to the C-
terminus of
ORAI1,

. (6]
mechanism
suggests high

specificity.[6]
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Signaling Pathway of ORAI1 Activation and
Inhibition

The activation of ORAIL is a critical step in SOCE. This process is initiated by the depletion of
calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 (Stromal Interaction

Molecule 1). STIM1 then translocates to the ER-plasma membrane junctions, where it directly
interacts with and activates ORAI1 channels, leading to Ca2+ influx.
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Caption: ORAI1 activation by STIM1 upon ER Ca2+ depletion and its inhibition by YM-58483.
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Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental
protocols. The two primary methods for assessing ORAIL1 channel activity and its inhibition are
fluorescence-based assays and patch-clamp electrophysiology.

Fluorescence-Based Measurement of Store-Operated
Calcium Entry

This method provides a high-throughput-compatible assessment of intracellular calcium
dynamics in a cell population.

Objective: To determine the IC50 value of an inhibitor by measuring its effect on the increase in
intracellular Ca2+ following store depletion.

Methodology:

o Cell Culture: Culture cells (e.g., HEK293, Jurkat T-cells) in a suitable medium. For non-
endogenous expression systems, transfect cells with ORAI1 and STIM1 constructs.

e Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM) in a physiological salt solution.

o Baseline Measurement: Measure the baseline fluorescence in a calcium-free medium.

» Store Depletion: Induce ER calcium store depletion by applying a SERCA
(Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin, in the
calcium-free medium.

« Inhibitor Application: Add the test inhibitor (e.g., YM-58483) at various concentrations.
e Calcium Re-addition: Reintroduce extracellular calcium to initiate SOCE.

» Data Acquisition: Record the change in fluorescence intensity, which corresponds to the
influx of calcium.

o Data Analysis: Calculate the rate of calcium influx or the peak fluorescence change and plot
against the inhibitor concentration to determine the IC50 value.
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Workflow for Fluorescence-Based SOCE Assay
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Caption: A stepwise workflow for determining inhibitor potency using a fluorescence-based
SOCE assay.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measurement of the ion channel currents (I-
CRAC) with high temporal and voltage resolution, allowing for detailed biophysical
characterization of inhibitor effects.

Objective: To directly measure the inhibition of CRAC channel currents by a test compound.
Methodology:

o Cell Preparation: Prepare cells suitable for patch-clamping (e.g., HEK293 cells
overexpressing ORAI1L/STIM1).

» Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration. The intracellular
pipette solution should contain a Ca2+ chelator (e.g., BAPTA) to passively deplete ER stores
and activate I-CRAC.

o Current Recording: Record the development of the inward I-CRAC at a holding potential of
-100 mV.

« Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the cell with the test
inhibitor at various concentrations.

o Data Acquisition: Record the current amplitude before and after inhibitor application.

» Data Analysis: Plot the percentage of current inhibition against the inhibitor concentration to
determine the IC50 value.
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Patch-Clamp Electrophysiology Workflow
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Caption: The workflow for assessing CRAC channel inhibition using patch-clamp
electrophysiology.
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Conclusion

YM-58483 is a potent and selective inhibitor of ORAI1-mediated store-operated calcium entry,
making it a valuable tool for studying the roles of CRAC channels in cellular physiology and
disease. While it demonstrates good selectivity over voltage-gated calcium channels,
researchers should be aware of its potential effects on other channels, such as TRPM4. For
experiments where absolute specificity is critical, it is advisable to use multiple inhibitors with
different chemical scaffolds and to perform control experiments to rule out off-target effects.
The experimental protocols outlined in this guide provide a framework for rigorously validating
the specificity of YM-58483 and other ORAIL inhibitors in various experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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